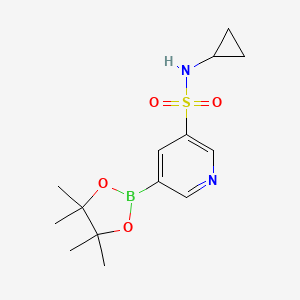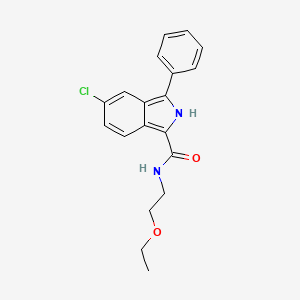
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide is an organic compound with a complex structure that includes a chloro group, an ethoxyethyl chain, and a phenyl group attached to an isoindole core
Métodos De Preparación
The synthesis of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the isoindole derivative with an ethoxyethyl halide under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxyethyl chain and formation of corresponding alcohols or acids.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide include:
5-Chloro-N-(2-ethoxyethyl)-2-nitrobenzamide: This compound has a nitro group instead of a phenyl group, leading to different chemical and biological properties.
5-Chloro-N-(2-ethoxyethyl)-2-iodobenzamide:
Pyrimidifen: This compound has a pyrimidine ring instead of an isoindole core, resulting in different biological activities and uses.
Propiedades
Número CAS |
61295-33-8 |
|---|---|
Fórmula molecular |
C19H19ClN2O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
5-chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-11-10-21-19(23)18-15-9-8-14(20)12-16(15)17(22-18)13-6-4-3-5-7-13/h3-9,12,22H,2,10-11H2,1H3,(H,21,23) |
Clave InChI |
GVBVFUQQMBHBJO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


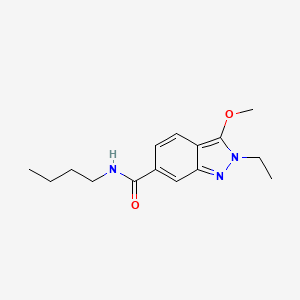
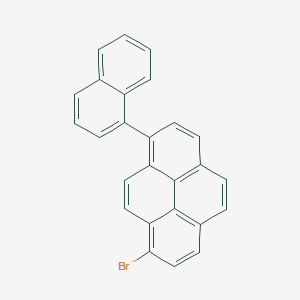
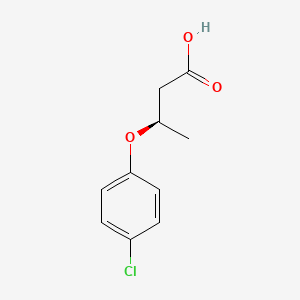

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
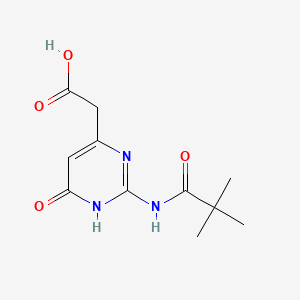

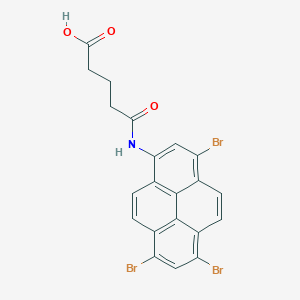

![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)

![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
